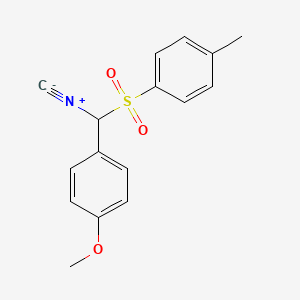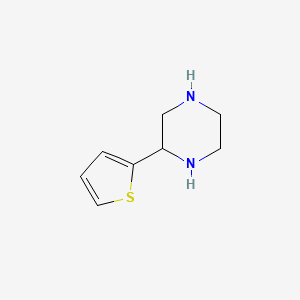![molecular formula C10H13NO3S B1303678 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid CAS No. 338982-37-9](/img/structure/B1303678.png)
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid
Descripción general
Descripción
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is a compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The primary target of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid is methionine aminopeptidase 1 (MetAP1) . MetAP1 is an enzyme responsible for removing the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.
Mode of Action
This compound inhibits MetAP1 by binding to its active site, preventing the enzyme from interacting with its substrates . This inhibition leads to the accumulation of methionine at the N-terminus of proteins, disrupting their proper maturation and function.
Biochemical Pathways
The inhibition of MetAP1 affects several biochemical pathways, particularly those involved in protein synthesis and modification. The downstream effects include altered protein function and stability, which can impact various cellular processes such as signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). While specific data on this compound’s ADME properties are limited, it is generally understood that such compounds are absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of MetAP1 by this compound results in the accumulation of immature proteins, leading to cellular stress and potentially triggering apoptosis . At the cellular level, this can result in reduced cell proliferation and increased cell death, making it a potential candidate for anticancer therapies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness . Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity.
Análisis Bioquímico
Biochemical Properties
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as methionine aminopeptidase 1 . The interaction with methionine aminopeptidase 1 suggests that this compound may influence protein processing and maturation. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways and cellular stress responses . The impact on cell signaling pathways can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to methionine aminopeptidase 1, inhibiting its activity and thereby affecting protein processing . Additionally, this compound may interact with other enzymes and proteins, leading to alterations in their function and activity. These interactions can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular stress and apoptosis . The threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence the biosynthesis and catabolism of amino acids, as well as other metabolic processes . The interaction with methionine aminopeptidase 1 suggests a role in protein metabolism, affecting the processing and maturation of proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported into cells, where it accumulates in specific compartments . The distribution within tissues can influence its overall activity and effects, with potential implications for its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid involves several steps. One common method includes the reaction of an ester with trichloroacetonitrile in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DBU, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and materials.
Comparación Con Compuestos Similares
3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid can be compared with other similar compounds, such as:
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid: This compound has a similar structure but lacks the thiophene ring, which may result in different chemical properties and applications.
3-[(2,2-Dimethylpropanoyl)amino]-3-phenylpropanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Propiedades
IUPAC Name |
3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICCLOZJMBDTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179743 | |
| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-37-9 | |
| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)



![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)







